molecular formula C4H6N2O B3107986 5,6-Dihydropyridazin-4-ol CAS No. 1632285-88-1

5,6-Dihydropyridazin-4-ol

Cat. No.: B3107986
CAS No.: 1632285-88-1
M. Wt: 98.1 g/mol
InChI Key: MQNZLGAPRRIHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridazinone Heterocycles in Chemical and Biological Sciences

Pyridazinone and its derivatives are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms. sarpublication.comscholarsresearchlibrary.com This structural motif is considered a "wonder nucleus" in medicinal chemistry due to the broad spectrum of biological activities its derivatives exhibit. sarpublication.comscholarsresearchlibrary.com The versatility of the pyridazinone ring allows for chemical modifications at various positions, making it an attractive scaffold for the design and synthesis of new pharmacologically active compounds. scholarsresearchlibrary.com

The introduction of different functional groups into the pyridazinone structure has led to the development of a diverse range of compounds with significant therapeutic potential. nih.gov These derivatives have been extensively studied and have shown a wide array of pharmacological effects. sarpublication.comajrconline.org The inherent chemical reactivity and biological significance of the pyridazinone core continue to fuel scientific interest in exploring its potential in various applications, from medicine to agriculture. ajrconline.orgscilit.com In the agrochemical sector, for instance, certain pyridazine (B1198779) derivatives have been reported to possess plant growth-regulating effects. scholarsresearchlibrary.com

The broad utility of pyridazinone heterocycles is demonstrated by the wide range of biological activities they have been reported to possess, as summarized in the table below.

Biological ActivityDescription
Cardiovascular Includes cardiotonic (positive inotropic), antihypertensive, and vasodilator effects. sarpublication.comajrconline.org
Anti-inflammatory & Analgesic Certain derivatives exhibit potent anti-inflammatory and pain-relieving properties. sarpublication.comajrconline.org
Antimicrobial Activity against various bacteria and fungi has been reported. sarpublication.com
Anticancer Some pyridazinone compounds have shown potential as anticancer agents. sarpublication.comscholarsresearchlibrary.com
Anticonvulsant A number of derivatives have been evaluated for their activity against seizures. ajrconline.org
Antisecretory & Antiulcer These compounds have been investigated for their ability to reduce gastric acid secretion and protect against ulcers. nih.gov
Antihistamine Certain pyridazinone analogues act as histamine (B1213489) H3 receptor antagonists. nih.gov
Other Activities Includes antidiabetic, antidepressant, anti-HIV, and antiplatelet activities. scholarsresearchlibrary.comresearchgate.net

Overview of the Dihydropyridazinone Structural Class

Within the broader family of pyridazinones, the dihydropyridazinone structural class represents a significant area of research. These compounds are characterized by a partially saturated pyridazinone ring, which imparts distinct chemical and biological properties compared to their fully aromatic counterparts. The 4,5-dihydropyridazin-3(2H)-one scaffold, in particular, has been a focus of numerous studies, especially in the context of cardiovascular drug discovery. tjpr.org

The synthesis and chemical transformations of dihydropyridazinones are well-documented, with various methods available for their preparation and subsequent modification. researchgate.net The reactivity of the dihydropyridazine (B8628806) ring allows for a range of chemical reactions, including reduction and dehydrogenation, enabling the creation of diverse molecular architectures. researchgate.net This synthetic accessibility has facilitated extensive structure-activity relationship (SAR) studies, where systematic modifications of the dihydropyridazinone core are made to optimize a desired biological activity. acs.org For example, research into 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones has led to the identification of a new class of positive inotropic agents. acs.org

The dihydropyridazinone moiety is a key component in several classes of biologically active compounds, as highlighted below:

Cardiotonic Agents: A significant body of research has focused on dihydropyridazinone derivatives as positive inotropic agents, which increase the force of heart muscle contraction. tjpr.orgacs.org

Antiplatelet Agents: Various dihydropyridazinone compounds have been synthesized and shown to inhibit platelet aggregation, suggesting potential as antithrombotic agents. tjpr.org

Antihypertensive Agents: Some derivatives have demonstrated the ability to lower blood pressure. tjpr.org

PDE3/PDE4 Inhibitors: Hybrid molecules containing the dihydropyridazinone structure have been developed as potent dual inhibitors of phosphodiesterase 3 and 4. acs.org

Research Landscape and Emerging Trends in 5,6-Dihydropyridazin-4-ol and Analogues

The specific compound This compound and its analogues represent a more focused area within the broader field of dihydropyridazinone research. While extensive literature exists on the general dihydropyridazinone class, research specifically centered on the this compound scaffold is more niche.

Emerging trends in the broader field of chemical sciences and drug discovery are likely to shape the future research landscape for these compounds. One major trend is the application of computational methods and artificial intelligence (AI) in drug design and discovery. innovationaljournals.commdpi.com These technologies can accelerate the identification of novel drug targets, predict the biological activity of new compounds, and optimize their properties. innovationaljournals.com For a compound like this compound, in silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, could be employed to predict its potential biological targets and guide the synthesis of more potent analogues. chemcomp.comresearchgate.net

Another significant trend is the focus on sustainable and green chemistry in the synthesis of heterocyclic compounds. rsc.orgresearchgate.net This involves the use of environmentally friendly solvents and catalysts to create more efficient and less wasteful synthetic processes. The development of such protocols for the synthesis of this compound and its derivatives would be a valuable contribution to the field.

Furthermore, the integration of multi-omics data (genomics, proteomics, etc.) is becoming increasingly important in identifying novel therapeutic targets and understanding disease mechanisms. innovationaljournals.com Research into the biological effects of this compound could benefit from these approaches to elucidate its mechanism of action and identify potential therapeutic applications. The synthesis of hybrid molecules, where the dihydropyridazinone scaffold is combined with other pharmacologically active moieties, is also a growing area of interest. researchgate.net This strategy aims to create multifunctional molecules with improved efficacy or novel mechanisms of action.

Future research on this compound and its analogues will likely involve a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and comprehensive biological evaluation to unlock their full therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-4-1-2-5-6-3-4/h3,5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNZLGAPRRIHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6 Dihydropyridazin 4 Ol and Dihydropyridazinone Derivatives

Direct Ring Synthesis Approaches

The fundamental construction of the dihydropyridazinone ring can be achieved through various cyclization strategies. These methods typically involve the reaction of a precursor molecule containing the necessary carbon backbone with a hydrazine (B178648) derivative.

One prominent approach is the condensation reaction between a γ-keto acid or a related derivative and hydrazine hydrate (B1144303) or a substituted hydrazine. This method is a cornerstone for forming the six-membered heterocyclic ring. For instance, substituted maleic anhydrides can react with N-benzyl hydrazine in an acidic medium to yield N-benzyl pyridazine-3,6-diones. aliyuncs.com

Another powerful technique for constructing dihydropyridazine (B8628806) rings is through [4+2] cycloaddition reactions . In this approach, an in situ generated azoalkene acts as a diene and reacts with a suitable dienophile to form the heterocyclic ring. This method provides a reliable and practical route to various tetrahydro-1,2,4-triazine derivatives, which are structurally related to dihydropyridazinones. researchgate.net

Radical cyclization offers a pathway to more complex, fused ring systems. For example, a 5-exo radical cyclization of a pyridazinone precursor containing an appropriately positioned radical acceptor can lead to the diastereoselective formation of cis-fused cyclopenta-pyridazinones. nih.gov In these reactions, the rigid pyridazinone scaffold effectively transfers stereochemical information during the cyclization process. nih.gov

A summary of representative direct ring synthesis approaches is presented below:

Starting MaterialsReagents & ConditionsProduct TypeReference
Substituted Maleic AnhydridesN-Benzyl Hydrazine, Acidic MediumN-Benzyl Pyridazine-3,6-diones aliyuncs.com
Azoalkenes and FormaldiminesBase-induced inverse-electron-demand aza-Diels-AlderTetrahydro-1,2,4-triazine derivatives researchgate.net
Pyridazinone with Alkene MoietyHSnBu₃, Azo-bis-cyclohexylnitrile (ACN), Toluene, Refluxcis-Fused Cyclopenta-pyridazinones nih.gov

Functionalization via Alkylation Reactions

Alkylation is a common method for introducing functional diversity to the dihydropyridazinone scaffold, typically occurring at the nitrogen atoms. The regioselectivity of N-alkylation versus O-alkylation can be a critical aspect of these syntheses.

The deprotonation of a pyridone with a base creates an ambident nucleophile, which can react with electrophiles at either the nitrogen or oxygen atom. mdpi.com The choice of base, solvent, and alkylating agent can influence the outcome. For example, alkylation of the alkali salt of 2-pyridone in DMF predominantly yields the N-alkylated product, while using a silver salt in benzene (B151609) can favor O-alkylation. nih.gov

In the synthesis of related heterocyclic systems like 1,2,3,4-tetrahydrobenzo[c] researchgate.netresearchgate.netnaphthyrin-5(6H)-one, treatment with various bases such as NaH, CaH₂, LiHMDS, nBuLi, and K₂CO₃, followed by reaction with an alkyl halide, resulted exclusively in the O-alkylated product. nih.gov To achieve N-alkylation in such systems, alternative multi-step strategies, such as those involving Buchwald coupling, may be necessary. nih.gov

The following table illustrates conditions influencing alkylation regioselectivity:

SubstrateReagents & ConditionsMajor ProductReference
2-Pyridone Alkali SaltAlkyl Halide, DMFN-Alkylated Product nih.gov
2-Pyridone Silver SaltAlkyl Halide, BenzeneO-Alkylated Product nih.gov
Tetrahydrobenzo[c] researchgate.netresearchgate.netnaphthyrin-5(6H)-oneK₂CO₃, Alkyl Bromide, DMF, 80°CO-Alkylated Product nih.gov

Halogen-Exchange Reactions in Dihydropyridazinone Synthesis

Halogen-exchange reactions, such as the Finkelstein reaction, are valuable tools for modifying halogenated precursors in the synthesis of dihydropyridazinone derivatives. frontiersin.org These reactions allow for the conversion of a less reactive halide, like a chloride, into a more reactive one, such as an iodide, facilitating subsequent cross-coupling or nucleophilic substitution reactions. frontiersin.orgscience.gov

Metal-mediated halogen exchange has become a particularly efficient method for aryl and vinyl halides. frontiersin.orgscience.gov For instance, copper-catalyzed systems have been developed that smoothly facilitate a range of halogen exchange reactions under mild conditions. frontiersin.org This can be applied to halo-pyridazinone scaffolds to prepare them for further functionalization. The reaction equilibrium is influenced by factors such as the relative bond dissociation energies of the carbon-halogen bonds and the precipitation of the resulting metal halide salt. frontiersin.org

Nucleophilic Substitution Reactions in Dihydropyridazinone Synthesis

Nucleophilic substitution is a key strategy for introducing a wide variety of substituents onto the dihydropyridazinone ring, especially when the ring is activated by electron-withdrawing groups or contains good leaving groups like halogens.

A powerful example is the sequential nucleophilic aromatic substitution (SNA) of polyfluorinated pyridazinones. For instance, 4,5,6-trifluoropyridazin-3(2H)-one serves as a versatile scaffold. Reaction with nitrogen nucleophiles can lead to a mixture of 4- and 5-aminated products, with the regioselectivity depending on the nucleophile used. nih.gov Subsequent reactions on these aminated products can yield di-substituted systems. nih.gov

Vicarious nucleophilic substitution (VNS) provides another regioselective method for functionalization. The phenyl(or p-tolyl)sulfonylmethyl group can be introduced specifically at the C-4 position of 3-substituted pyridazines by employing VNS on pyridazinium dicyanomethylides. rsc.org

SubstrateReagentReaction TypeProductReference
4,5,6-Trifluoropyridazin-3(2H)-onePrimary/Secondary AminesSNAr4-Amino-5,6-difluoropyridazin-3(2H)-one nih.gov
3-Substituted Pyridazinium DicyanomethylidePhenylsulfonylmethyl carbanionVNS4-(Phenylsulfonylmethyl)-3-substituted-pyridazine rsc.org

Specific Reaction Sequences for Dihydropyridazinone Formation (e.g., Domino Hydrohydrazination and Condensation)

Domino reactions, also known as cascade or tandem reactions, offer an efficient approach to molecular complexity by combining multiple bond-forming events in a single pot without isolating intermediates. While a specific "domino hydrohydrazination and condensation" for 5,6-dihydropyridazin-4-ol is not widely documented, the principles of domino reactions are applied to the synthesis of related heterocyclic systems.

For example, a metal-free, domino amination-Knoevenagel condensation approach has been used to construct coumarin (B35378) analogues. nih.gov In this sequence, a nucleophilic aromatic substitution is followed by an intramolecular condensation reaction. This type of strategy, where a hydrazine derivative could first add to a suitable substrate (hydrohydrazination) followed by an in-situ cyclization/condensation, represents a plausible, atom-economical route to dihydropyridazinone derivatives.

Palladium-Catalyzed Synthetic Strategies (e.g., Retro-Ene-Assisted Methods)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been effectively applied to the functionalization of pyridazinone scaffolds. A particularly innovative strategy involves a retro-ene-assisted fragmentation for the one-pot functionalization at position 5 of the 6-phenyl-3(2H)-pyridazinone system. researchgate.net This approach allows for the introduction of various substituents through subsequent palladium-catalyzed reactions, providing a short synthetic route to pharmacologically relevant 3(2H)-pyridazinones. researchgate.netsotelolab.es

The utility of palladium catalysis is also seen in the synthesis of polysubstituted 3-hydroxypyridines, which involves a "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. mdpi.com Such strategies highlight the power of palladium catalysis in constructing and functionalizing heterocyclic rings with high levels of control.

Microwave-Assisted Synthetic Routes for Dihydropyridazinone Derivatives

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating reaction rates, improving yields, and promoting cleaner reactions, often under solvent-free conditions. derpharmachemica.comnih.gov This technology is well-suited for the synthesis of heterocyclic compounds, including dihydropyridazinone derivatives.

The synthesis of various heterocyclic cores, such as 1,4-dihydropyridines and thiazolidin-4-ones, has been significantly improved using microwave irradiation. derpharmachemica.comnih.gov For instance, a one-pot, three-component Hantzsch condensation reaction to form 1,4-dihydropyridine (B1200194) nucleoside analogues can be carried out efficiently under solvent-free, microwave-assisted conditions, leading to high yields in short reaction times. nih.gov Similarly, the condensation of thiourea (B124793) with chloroacetic acid and an aldehyde to form 5-arylidene-2-imino-4-thiazolidinones is effectively achieved under microwave irradiation. nih.gov These examples demonstrate the potential of applying microwave technology to the synthesis of this compound and its derivatives, likely leading to more efficient and environmentally benign synthetic protocols.

Reaction TypeConditionsAdvantagesReference
Hantzsch CondensationBa(NO₃)₂, Solvent-free, MicrowaveHigh yields (86-96%), Short reaction time nih.gov
Thiazolidinone SynthesisCondensation, Solvent-free, MicrowaveOne-pot, Efficient nih.gov
1,4-Dihydropyridine SynthesisMulticomponent, MicrowaveExcellent yields, Reduced reaction time derpharmachemica.com

Synthesis of Hybrid Dihydropyridazinone Compounds (e.g., Pyridazinone-Thiazole Hybrids)

The development of hybrid molecules, which covalently link two or more pharmacophores, is a prominent strategy in medicinal chemistry to create novel compounds with potentially enhanced biological activities and unique pharmacological profiles. The synthesis of hybrid structures incorporating the dihydropyridazinone moiety with other heterocyclic systems, such as thiazole (B1198619), has been the subject of significant research. These efforts aim to combine the established therapeutic properties of both scaffolds into a single molecular entity.

A notable and efficient approach for the synthesis of novel thiazolyl-pyridazinone hybrids involves a one-pot, three-component reaction. This methodology offers several advantages, including operational simplicity, reduced reaction times, and the formation of complex molecules from readily available starting materials in a single step.

One specific application of this strategy is the reaction between 3-hydrazinyl-5,6-dihydropyridazin-4-one derivatives, α-haloketones, and a third component to construct the hybrid molecule. A key study details the synthesis of a series of 6-(Aryl)-2-(thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives. The synthesis begins with the preparation of the requisite pyridazinone precursor. For instance, the reaction of 3-(4-chlorobenzoyl)propanoic acid with hydrazine hydrate yields 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. This intermediate is then reacted with ethyl bromoacetate (B1195939) followed by another reaction with hydrazine hydrate to produce 2-(6-(4-chlorophenyl)-3-oxo-3,4,5,6-tetrahydropyridazin-1-yl)acetohydrazide.

The core three-component reaction involves the condensation of this acetohydrazide intermediate with various substituted phenacyl bromides (α-bromoacetophenones) and thiosemicarbazide. This reaction, typically carried out in ethanol (B145695) under reflux, proceeds via the initial formation of a thiazole ring from the phenacyl bromide and thiosemicarbazide, which then couples with the pyridazinone hydrazide to yield the final hybrid compound.

The research findings for the synthesis of a selection of these pyridazinone-thiazole hybrids are summarized in the table below, showcasing the different substituents, reaction times, and yields.

Interactive Data Table: Synthesis of 6-(4-chlorophenyl)-2-(4-(aryl)thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one Derivatives

Compound ID Ar (Aryl Group) Reaction Time (h) Yield (%)
1a 4-CH₃C₆H₄ 4 88
1b 4-OCH₃C₆H₄ 4 90
1c 4-ClC₆H₄ 5 92
1d 4-BrC₆H₄ 5 93
1e 4-NO₂C₆H₄ 6 85
1f 2-Naphthyl 6 86

This multicomponent approach provides an efficient and versatile route to a library of novel pyridazinone-thiazole hybrids, allowing for systematic exploration of their structure-activity relationships for various potential therapeutic applications.

Chemical Reactivity and Mechanistic Organic Chemistry of 5,6 Dihydropyridazin 4 Ol and Analogues

Tautomerism in Dihydropyridazinone Systems

Dihydropyridazinone systems, including 5,6-dihydropyridazin-4-ol, exist as an equilibrium mixture of tautomeric forms. The primary tautomerism observed is the lactam-lactim (or keto-enol) tautomerism, where the compound can exist in either the keto form (5,6-dihydropyridazin-4-one) or the enol form (this compound).

Generally, for pyridazinone and related heterocyclic systems, the lactam (keto) form is thermodynamically more stable and predominates in solution and in the solid state. datapdf.comnih.gov This preference is attributed to the greater bond energy of the C=O double bond compared to the C=C double bond. However, the position of the equilibrium can be influenced by several factors, including the solvent, temperature, and the nature of substituents on the ring. masterorganicchemistry.com For instance, in some cases, the enol tautomer can be stabilized by intramolecular hydrogen bonding or by conjugation with other parts of the molecule.

The tautomeric equilibrium is crucial as it dictates the reactivity of the molecule. The lactam form presents a nucleophilic nitrogen (at position 5) and an electrophilic carbonyl carbon, while the lactim form offers a nucleophilic nitrogen (at position 5) and a potentially nucleophilic oxygen.

Tautomeric Forms of this compound:

Tautomeric FormStructureKey Features
Lactam (Keto)5,6-Dihydropyridazin-4-oneContains a carbonyl group (C=O) and an N-H bond.
Lactim (Enol)This compoundContains a hydroxyl group (-OH) and a C=N bond within the ring.

Reactions with Electrophiles and Nucleophiles

The dual presence of nucleophilic nitrogen atoms and a potentially reactive carbonyl group (or enol) makes dihydropyridazinones reactive towards both electrophiles and nucleophiles.

Reactions with Electrophiles: The nitrogen atoms of the dihydropyridazinone ring are nucleophilic and readily react with electrophiles. Alkylation and acylation are common reactions. The regioselectivity of these reactions (N-5 vs. O-alkylation/acylation) can often be controlled by the reaction conditions. Generally, O-alkylation can be favored under certain conditions, for example, by using specific alkylating agents and bases. datapdf.com

The enolate form of the keto tautomer can also react with electrophiles at the alpha-carbon, although this is less common for the pyridazinone ring itself unless activated. More common electrophilic substitution reactions for related activated heterocyclic systems include the Vilsmeier-Haack reaction for formylation and the Mannich reaction for aminomethylation. mdpi.comnih.gov

Reactions with Nucleophiles: The carbonyl carbon of the lactam form is electrophilic and can be attacked by strong nucleophiles. However, a more synthetically useful reaction involves the conversion of the carbonyl group to a more reactive functional group. For instance, treatment with phosphorus oxychloride (POCl₃) can convert the pyridazinone to a chloropyridazine derivative. This chloro substituent is then susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles, including amines, alkoxides, and thiolates, allowing for extensive derivatization. researchgate.net

Cyclization Reactions Involving Dihydropyridazinone Intermediates

Dihydropyridazinones are valuable intermediates for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. These cyclization reactions often involve the transformation of the carbonyl group into a functionality that can react with another tethered group or an external reagent.

A common strategy involves the conversion of the pyridazinone to a pyridazinethione by treatment with a thionating agent like phosphorus pentasulfide. The resulting thione can then be S-alkylated and subsequently cyclized with dinucleophiles.

Another important route involves the reaction of chloropyridazines (derived from dihydropyridazinones) with hydrazine (B178648) or acylhydrazines. This leads to the formation of hydrazinopyridazines, which are key precursors for the synthesis of fused triazolo[4,3-b]pyridazines and tetrazolo[1,5-b]pyridazines through intramolecular cyclization. datapdf.com

Examples of Fused Heterocycles from Dihydropyridazinone Intermediates:

Starting MaterialReagent(s)Fused Heterocycle
3-Chloropyridazine derivativeAcylhydrazine datapdf.comresearchgate.netnih.govTriazolo[4,3-b]pyridazine
3-Chloropyridazine derivativeSodium azide (B81097)Tetrazolo[1,5-b]pyridazine
Hydrazinopyridazine derivativeAcetic anhydridePyridazinotriazine

Derivatization Strategies and Functional Group Transformations

The dihydropyridazinone core can be extensively modified to generate a library of derivatives with diverse properties. The primary strategies for derivatization revolve around the reactions discussed previously.

N-Substitution: The nitrogen atoms can be functionalized with a variety of alkyl, aryl, and acyl groups through reactions with corresponding halides or anhydrides.

O-Substitution: The oxygen of the lactim tautomer can be alkylated or acylated, though this is often in competition with N-substitution.

Substitution at the Carbonyl Group: The carbonyl can be converted to a thione or a halogen, which then serve as handles for further transformations and cyclizations.

Modification of the Ring: For unsaturated pyridazinones, Diels-Alder reactions can be employed to build more complex polycyclic structures.

These derivatization strategies are crucial for tuning the biological activity and physicochemical properties of pyridazinone-based compounds.

Reaction Mechanisms for Pyridazinone Core Modifications

The mechanisms of the key reactions involving the pyridazinone core are well-established in organic chemistry.

N- vs. O-Alkylation: The regioselectivity of alkylation is a classic example of ambident nucleophilicity. The outcome is dependent on the hardness/softness of the electrophile and the nucleophilic sites, as well as the solvent and counter-ion. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom. Polar aprotic solvents often favor N-alkylation.

Nucleophilic Aromatic Substitution (SNAr): The substitution of a halogen on an electron-deficient pyridazine (B1198779) ring by a nucleophile typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups on the ring can significantly accelerate this reaction.

Cyclization Reactions: The mechanisms of the cyclization reactions to form fused systems are varied. For example, the formation of a triazolopyridazine from a hydrazinopyridazine and an orthoester involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization and elimination of alcohol.

Spectroscopic and Advanced Structural Elucidation of 5,6 Dihydropyridazin 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5,6-Dihydropyridazin-4-ol and its derivatives, ¹H and ¹³C NMR provide definitive information about the hydrogen and carbon framework, respectively. nih.govuobasrah.edu.iq

In ¹H NMR spectra of dihydropyridazinone derivatives, protons on the heterocyclic ring and any substituents exhibit characteristic chemical shifts and coupling patterns. scielo.br For instance, aromatic protons typically appear in the downfield region (7.0-8.5 ppm), with multiplicities that depend on the substitution pattern. scielo.br

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. scielo.br The spectra for 1,4-dihydropyridine (B1200194) derivatives, which share structural similarities, show characteristic signals for the ring carbons. Typically, C-3 and C-5 resonate at lower chemical shifts (around 100 ppm), while C-2 and C-6 appear further downfield (around 146 ppm). The C-4 signal is generally found between 36.8 and 41.3 ppm. scielo.br In a series of novel pyridazin-3(2H)-one derivatives, the carbonyl carbon (C=O) signal was observed at approximately 159.48 ppm, with other ring carbons appearing between 125.79 and 143.74 ppm. mdpi.com The precise chemical shifts are influenced by the electronic effects of the substituents on the pyridazinone ring. scielo.brnih.gov One- and two-dimensional NMR experiments, such as DEPT, COSY, HMQC, and HMBC, are employed for the unequivocal assignment of all proton and carbon signals. nih.govscielo.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridazinone Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O - ~159.5 - 167.9
Aromatic CH ~7.0 - 8.5 ~125.8 - 143.7
CH₂ (substituent) ~3.5 - 4.5 ~35.0 - 61.1

Note: Data compiled from various pyridazinone derivatives. Actual values will vary based on specific substitution and solvent. scielo.brmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iqmdpi.com For dihydropyridazinone derivatives, the FT-IR spectra exhibit characteristic absorption bands corresponding to their key structural features.

A prominent band is typically observed for the carbonyl (C=O) stretching vibration of the pyridazinone ring. researchgate.net Another key feature is the N-H stretching vibration for unsubstituted or monosubstituted nitrogen atoms in the ring. The spectra also show bands for C-H stretching of the aliphatic and any aromatic portions of the molecule, as well as C=C and C-N stretching vibrations within the heterocyclic ring. For example, in the analysis of poly(urethane-imide)s with related heterocyclic structures, urethane (B1682113) N-H stretching was observed around 3285 cm⁻¹ and carbonyl (C=O) stretching near 1653 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Dihydropyridazinone Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H Stretch 3200 - 3400
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 3000
C=O (Amide) Stretch 1650 - 1690
C=C (Aromatic) Stretch 1450 - 1600

Note: These are general ranges and can be influenced by the molecular environment and hydrogen bonding. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobasrah.edu.iqunl.pt The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. nih.gov For compounds like this compound and its derivatives, which contain chromophores such as C=O and C=N double bonds, and potentially aromatic rings, UV-Vis spectroscopy can be used to characterize their electronic structure. amhsr.org

The gas-phase UV absorption spectra of related nitrogen-containing heterocyclic compounds like pyrazine (B50134), pyrimidine, and pyridazine (B1198779) show broad absorption bands in the 200-380 nm range. researchgate.net The presence and position of substituents on the dihydropyridazinone ring can cause shifts in the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. These shifts provide valuable information about the extent of conjugation and the electronic effects of the substituents. For instance, studies on the thermal decomposition of 1,4-dihydropyridine derivatives utilized UV spectrophotometry to quantify the compounds, indicating that these structures have distinct UV absorption profiles. nih.govresearchgate.net

Mass Spectrometry (ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uobasrah.edu.iq Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are particularly useful for the analysis of non-volatile and thermally labile molecules like many pyridazinone derivatives. nih.govnih.gov

In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺, or it can form adducts with other cations like sodium [M+Na]⁺. mdpi.com The mass-to-charge ratio (m/z) of this ion provides a very accurate molecular weight. For example, in the characterization of a series of pyridazinone derivatives, high-resolution mass spectrometry (HRMS) was used to confirm their elemental composition by comparing the calculated and found m/z values for the [M+H]⁺ ion. mdpi.com LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of individual components. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise data on bond lengths, bond angles, and dihedral angles, offering a definitive view of the molecule's conformation in the solid state.

For pyridazinone derivatives, X-ray crystallography has revealed important structural details. In one study of a 4,6-disubstituted pyridazin-3(2H)-one, the pyridazinone ring was found to be nearly perpendicular to a chlorophenyl substituent, with a dihedral angle of 85.73 (11)°. nih.gov In contrast, the phenyl ring of a styryl group at another position was nearly coplanar with the pyridazinone ring, indicating an extended conjugated system. nih.gov The analysis also confirmed the bond lengths within the heterocyclic ring, such as C=O, C-N, and N-N bonds, and revealed intermolecular interactions like N—H⋯O hydrogen bonds, which often lead to the formation of dimers in the crystal lattice. nih.gov

Table 3: Selected Bond Lengths from X-ray Crystallography of a Pyridazinone Derivative

Bond Bond Length (Å)
C=O 1.236 (2)
C-N (adjacent to C=O) 1.357 (3)
N-N 1.344 (2)

Data from C₁₉H₁₄Cl₂N₂O. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. For example, the synthesis of a novel heterocyclic compound was supported by elemental analysis, where the found percentages for C, H, and N were in close agreement with the calculated values for the proposed formula C₂₇H₂₉NO₂S. rsc.org

Table 4: Example of Elemental Analysis Data

Element Calculated (%) Found (%)
C 75.14 75.04
H 6.77 6.84

Data for a representative organic compound. rsc.org

Thermal Analysis (TGA/DTA) for Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. abo.ficet-science.com TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition patterns. uni-siegen.deeag.com DTA measures the temperature difference between a sample and an inert reference, indicating whether physical or chemical changes are endothermic or exothermic. uni-siegen.deslideshare.net

Studies on the thermal stability of related 1,4-dihydropyridine derivatives have shown that their decomposition is influenced by factors such as temperature and humidity. nih.govresearchgate.netscispace.com Thermodegradation often occurs as a first-order reaction. nih.govscispace.com TGA can identify the temperature ranges where mass loss occurs, corresponding to events like the loss of water molecules or the decomposition of the molecule. uni-siegen.de DTA can detect events without mass change, such as melting or crystallization, as well as decomposition. eag.com Together, TGA and DTA provide a comprehensive assessment of the thermal stability of this compound and its derivatives.

Synthesis and Characterization of Advanced 5,6 Dihydropyridazin 4 Ol Derivatives and Analogues

Dihydropyridazinone Compounds with Fused Heterocyclic Rings (e.g., Triazole, Pyrazole (B372694) Moieties)

The fusion of heterocyclic rings, such as triazoles and pyrazoles, to the dihydropyridazinone scaffold has yielded novel polycyclic systems with unique chemical properties. The synthesis of these fused systems often involves multi-step reactions or one-pot multicomponent strategies.

One common approach to constructing 1,2,3-triazole-fused pyridazines involves the cyclization of heterocyclic diamines with a nitrite (B80452) or the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. nih.gov For instance, a pre-formed 1,2,3-triazole can be intramolecularly cyclized to form a 1,2,3-triazolo[1,5-a]quinoxaline-3-carboxylate. nih.gov Another method involves the use of photoredox catalysis with [fac-Ir(ppy)3] as a photocatalyst to afford 1,2,3-triazoloquinoxalines from isonitrile precursors. nih.gov

The synthesis of pyrazole-fused heterocycles has also garnered significant attention due to their wide applications in medicinal chemistry. researchgate.net Aminopyrazoles are versatile building blocks for the synthesis of pyrazole-fused heterocycles through multicomponent reactions. researchgate.net A one-pot reaction of an α,β-unsaturated aldehyde, a cyclic-1,3-diketone, and a 5-aminopyrazole in DMSO at 100 °C can yield pyrazole-fused dihydropyridine (B1217469) derivatives. researchgate.net In a different approach, new pyrazole–pyridazine-based hybrids have been designed and synthesized, demonstrating the versatility of combining these two pharmacophores. rsc.org

Fused HeterocycleSynthetic ApproachStarting MaterialsResulting Compound
1,2,3-Triazole Intramolecular cyclizationPre-formed 1,2,3-triazole diesterEthyl 4,5-dihydro-4-oxo- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]quinoxaline-3-carboxylate nih.gov
1,2,3-Triazole Photoredox catalysisIsonitrile1,2,3-Triazoloquinoxaline nih.gov
Pyrazole One-pot multicomponent reactionα,β-unsaturated aldehyde, cyclic-1,3-diketone, 5-aminopyrazolePyrazole-fused dihydropyridine derivative researchgate.net
Pyrazole Hybrid-based designPyrazole and pyridazine (B1198779) pharmacophoresPyrazole–pyridazine-based hybrids rsc.org

Substituted Aryl-Dihydropyridazinones

The introduction of substituted aryl groups onto the dihydropyridazinone scaffold is a key strategy for modulating the biological activity of these compounds. Various synthetic methods have been developed to achieve aryl substitution at different positions of the pyridazinone ring.

One notable method involves the synthesis of 4-aryl substituted 3,4-dihydropyrimidinones using silica-chloride under solvent-free conditions, a methodology that could potentially be adapted for dihydropyridazinones. mdpi.com Another approach focuses on the synthesis of tetrafluoro-substituted aryl azides, which can serve as photoaffinity labeling reagents and can be coupled to heterocyclic systems. illinois.edu This coupling can be achieved through a Friedel-Crafts acylation, which has been shown to be compatible with the aryl azide (B81097) functionality. illinois.edu

Aryl SubstituentPosition of SubstitutionSynthetic MethodKey Reagents
4-Aryl 4Silica-chloride mediated reaction (adapted from dihydropyrimidinones)Aryl aldehyde, urea/thiourea (B124793), β-dicarbonyl compound mdpi.com
Tetrafluoro-substituted aryl VariesFriedel-Crafts acylationTetrafluoro-substituted 4-azidobenzoyl chloride illinois.edu

Pyridazinone-Thiazole Hybrids

The hybridization of pyridazinone and thiazole (B1198619) moieties has emerged as a promising strategy in drug discovery, leading to the development of novel compounds with enhanced therapeutic potential. researchgate.netekb.eg These hybrid molecules combine the structural features of both heterocyclic rings, often resulting in synergistic effects.

A series of hybrid pyridazinone-thiazole compounds connected through an amide linkage have been designed and synthesized. researchgate.net The synthetic pathway typically involves the preparation of a pyridazinone precursor with a reactive functional group, which is then coupled with a thiazole-containing moiety. Another study describes a multicomponent synthesis of molecular hybrids containing pyrazole and thiazole moieties linked by a hydrazone bridge. nih.gov This involves the condensation of 1-phenyl-3-(aryl)-1H-pyrazole-4-carbaldehydes, thiosemicarbazide, and α-bromoketones. nih.gov

Hybrid StructureLinkerSynthetic ApproachKey Intermediates
Pyridazinone-Thiazole AmideCoupling reactionCarboxylic acid-functionalized pyridazinone and amino-thiazole
Pyrazole-Thiazole HydrazoneMulticomponent condensation1-phenyl-3-(aryl)-1H-pyrazole-4-carbaldehydes, thiosemicarbazide, α-bromoketones nih.gov

Derivatization at Specific Ring Positions (e.g., N-substitution, C-substitution)

The functionalization of the dihydropyridazinone ring at specific nitrogen and carbon atoms is crucial for fine-tuning the physicochemical and pharmacological properties of these derivatives.

N-substitution: The nitrogen atoms of the dihydropyridazinone ring are common sites for derivatization. N-substitution can be achieved through various reactions, such as alkylation, acylation, and arylation. For example, the reaction of a 4,5-dihydropyridazin-3(2H)-one with an appropriate electrophile can introduce a substituent at the N-2 position.

C-substitution: Substitution at the carbon atoms of the dihydropyridazinone ring allows for the introduction of a wide range of functional groups. As discussed in section 6.2, C-4 is a common position for the introduction of aryl groups. mdpi.com Other positions, such as C-5 and C-6, can also be functionalized. For instance, the reduction of a C=N bond in a 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one using sodium cyanoborohydride leads to a tetrahydropyridazinone derivative, demonstrating a transformation at C-6. researchgate.net

PositionType of SubstitutionExample ReactionReagentsResulting Structure
N-2 Alkylation/AcylationReaction with electrophileAlkyl halide, acyl chlorideN-substituted dihydropyridazinone
C-4 ArylationBiginelli-like reactionAryl aldehyde, β-ketoester4-Aryl-dihydropyridazinone
C-6 ReductionReduction of C=N bondSodium cyanoborohydride6-substituted tetrahydropyridazinone researchgate.net

Development of Thyroid Hormone Receptor β (THR-β) Agonists with Dihydropyridazinone Scaffolds

The dihydropyridazinone scaffold has been identified as a promising framework for the development of selective thyroid hormone receptor β (THR-β) agonists. google.com These compounds have therapeutic potential for treating metabolic diseases such as obesity, hyperlipidemia, and hypercholesterolemia. google.comnih.gov

The development of THR-β selective agonists aims to harness the beneficial effects of thyroid hormones on the liver, such as lowering triglycerides and cholesterol, while minimizing the adverse cardiovascular effects associated with THR-α activation. nih.govfrontiersin.org Several pyridazinone derivatives have been synthesized and evaluated for their THR-β agonist activity. These compounds are designed to mimic the structure of the natural thyroid hormone T3 and bind selectively to the THR-β isoform. google.com

Resmetirom (MGL-3196) is a notable example of a highly selective, orally active THR-β agonist, though its core structure is not a dihydropyridazinone. medchemexpress.com However, patent literature discloses compounds with a dihydropyridazinone core that are claimed to be useful for treating diseases such as obesity and hyperlipidemia by acting as THR agonists. google.com

Compound ClassTargetTherapeutic ApplicationRationale
Pyridazinone derivatives Thyroid Hormone Receptor β (THR-β)Obesity, hyperlipidemia, hypercholesterolemia google.comSelective activation of THR-β to achieve beneficial metabolic effects without cardiovascular side effects nih.govfrontiersin.org
Sobetirome (GC-1) THR-βDyslipidemiaTRβ-specific agonist medchemexpress.com
Resmetirom (MGL-3196) THR-βNon-alcoholic steatohepatitis (NASH)Selective THR-β agonist medchemexpress.com

Biological Activities and Preclinical Investigations of Dihydropyridazinone Derivatives

Anticancer and Antiproliferative Potentials

The quest for novel therapeutic agents for cancer treatment has led to the investigation of various heterocyclic compounds, with dihydropyridazinone derivatives emerging as a promising class. Their potential to inhibit the growth of cancer cells and interfere with critical molecular pathways has been demonstrated in a range of preclinical models.

Inhibition of Cancer Cell Lines (e.g., Colorectal, Pancreatic, Prostate, Gastric, HT-29, Jurkat, HepG2, HCT-116)

Dihydropyridazinone and related pyridazinone derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. For instance, certain pyridazinone-based diarylurea derivatives have shown notable anticancer activity against melanoma, NSCLC, prostate, and colon cancer, with growth inhibition percentages ranging from 62.21% to 100.14% nih.govmdpi.com. Specifically, compounds designated as 10l and 17a displayed GI50 values between 1.66 and 100 μM in a five-dose screening nih.govmdpi.com.

In the context of colorectal cancer, novel pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the pyridazinone core, have shown high activity against the HCT-116 cell line, with IC50 values as low as 4.5 µM nih.gov. Another study highlighted the antiproliferative effects of certain derivatives on both HCT-116 and HT-29 colorectal cancer cell lines nih.gov. The antiproliferative properties of related fluoroquinolone derivatives have also been observed against a range of colorectal cancer cell lines, including HT29 and HCT116 researchgate.net.

Furthermore, studies on other cancer types have shown promising results. For example, a quercetin-zinc (II) complex demonstrated a stronger inhibitory effect on the proliferation of both HepG2 (hepatocellular carcinoma) and HCT116 cells compared to quercetin (B1663063) alone . Research on 1,4-dihydropyridine (B1200194) derivatives, a structurally similar class of compounds, has also reported anticancer activity against pancreatic cancer cell lines like MIA PaCa-2 and leukemia cell lines such as Jurkat mdpi.com. One study on pancreatic cancer cell lines, including AsPC-1, Bx-PC-3, and Panc-1, found that the oxathiazine derivative GP-2250 induced cytotoxicity researchgate.net. A pyridazinone-based andrographolide (B1667393) derivative, A61, was found to be highly potent in inhibiting the growth of various cancer cells, with gastric cancer cells showing the highest sensitivity chemrxiv.org.

Compound/Derivative ClassCancer Cell LineActivity MetricValueSource
Pyridazinone-based diarylurea (10l, 17a)Various (Melanoma, NSCLC, Prostate, Colon)GI501.66–100 μM nih.govmdpi.com
Pyrazolo[3,4-d]pyrimidine derivativeHCT-116 (Colorectal)IC504.5 µM nih.gov
DZ-BAU2021-14NHCT-116 (Colorectal)IC5022 µM nih.gov
DZ-BAU2021-14HT-29 (Colorectal)IC5019 µM nih.gov
1,4-Dihydropyridine derivativesJurkat (Leukemia)IC50<7 µM nih.gov
1,4-Dihydropyridine derivativesMIA PaCa-2 (Pancreatic)IC50<7 µM nih.gov

Investigations into Specific Molecular Targets and Signaling Pathways (e.g., THR-β agonists)

The anticancer effects of dihydropyridazinone derivatives are often linked to their interaction with specific molecular targets and signaling pathways crucial for cancer cell survival and proliferation. One area of investigation has been their role as thyroid hormone receptor (THR) agonists, particularly targeting the beta isoform (THR-β) mdpi.commdpi.com. The restoration of TRβ levels has been shown to decrease tumor growth, suggesting its function as a tumor suppressor researchgate.net. Selective activation of TRβ by agonists can induce a tumor-suppressive program in cancer cells mdpi.com. Consequently, pyridazinone derivatives have been developed as THR agonists with potential applications in the treatment of diseases like thyroid cancer mdpi.commdpi.com.

In addition to THR-β agonism, other molecular targets have been identified. For instance, some pyridazinone-based diarylurea derivatives have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis nih.govmdpi.com. Molecular docking studies have provided insights into the binding modes of these compounds to the VEGFR-2 enzyme nih.govmdpi.com.

Furthermore, investigations into the mechanism of action of certain pyridazinone derivatives have revealed their ability to modulate apoptotic pathways. For example, compound 10l was found to upregulate the expression of pro-apoptotic genes such as p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2 in the A549/ATCC lung cancer cell line nih.govmdpi.com. This modulation of gene expression leads to an increase in apoptosis in cancer cells. Another study on a pyridazinone-based andrographolide derivative, A61, identified the TFAP4/Wnt/β-catenin signaling pathway as being responsible for its anticancer activity chemrxiv.org.

Antimicrobial Efficacy

In addition to their anticancer properties, dihydropyridazinone derivatives have been explored for their potential to combat microbial infections. The rise of antimicrobial resistance has spurred the search for new chemical entities with efficacy against pathogenic bacteria and fungi.

Antibacterial Activities (e.g., against Staphylococcus aureus (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, Acinetobacter baumannii)

A number of studies have demonstrated the antibacterial potential of pyridazinone and its derivatives against a spectrum of Gram-positive and Gram-negative bacteria. Certain pyridazinone-based diarylurea derivatives have shown potent antibacterial activity. For example, compound 10h exhibited a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against Staphylococcus aureus nih.govmdpi.com. Other pyridazinone derivatives have also shown promising antimicrobial activity with MIC values ranging from 0.5 to 128 μg/mL against S. aureus and methicillin-resistant S. aureus (MRSA) nih.gov.

The activity of these compounds extends to Gram-negative bacteria as well. Some newly synthesized pyridazinyl sulfonamide derivatives have demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa nih.gov. Similarly, dihydropyrimidine (B8664642) derivatives, which are structurally related, have shown significant inhibitory activity against E. coli and P. aeruginosa, with MIC values of 32 and 64 μg/ml, respectively mdpi.com.

Research into the antibacterial effects against Acinetobacter baumannii has also been conducted. While some studies focus on other classes of compounds, the broad investigation into heterocyclic compounds provides a basis for the potential of dihydropyridazinones nih.govchemrxiv.org. Although specific data for dihydropyridazinone derivatives against Salmonella typhimurium is limited in the reviewed literature, the general antibacterial profile of this class of compounds suggests potential activity that warrants further investigation.

Compound/Derivative ClassBacterial StrainActivity MetricValue (μg/mL)Source
Pyridazinone-based diarylurea (10h)Staphylococcus aureusMIC16 nih.govmdpi.com
Pyridazinone congeners IX(a–c)Staphylococcus aureus (MRSA)MIC0.5–128 nih.gov
Dihydropyrimidine derivativesEscherichia coliMIC32-64 mdpi.com
Dihydropyrimidine derivativesPseudomonas aeruginosaMIC32-64 mdpi.com
Pyrrolo[3,2-f]quinazoline derivativesAcinetobacter baumannii (MDR)MIC0.5–16

Antifungal Activities

The scope of antimicrobial research on dihydropyridazinone derivatives also includes their efficacy against fungal pathogens. Certain pyridazinone-based compounds have demonstrated significant antifungal activity. For instance, compound 8g, a diarylurea derivative, showed an MIC of 16 μg/mL against Candida albicans nih.govmdpi.com. This suggests that the pyridazinone scaffold can be a valuable template for the development of new antifungal agents.

Antileishmanial Activities

Current research has extensively documented the antileishmanial properties of 1,4-dihydropyridine derivatives. However, a direct and specific link to the antileishmanial activities of 5,6-dihydropyridazin-4-ol and its derivatives is not sufficiently established in the available scientific literature to be included in this article.

Antitubercular Activities (e.g., against Mycobacterium tuberculosis H37Rv)

Tuberculosis (TB) remains a significant global health issue, necessitating the development of new therapeutic agents. neuroquantology.com Pyridazinone derivatives have emerged as a promising class of compounds in the search for novel anti-TB drugs. researchgate.netasm.org

In a study evaluating two series of pyridazinone derivatives, several compounds demonstrated notable antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. scienceopen.com Among the synthesized compounds, 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone was identified as a lead compound with good antitubercular activity. scienceopen.com Additionally, four other derivatives, compounds 21, 22, 29, and 33, also showed significant antitubercular action. scienceopen.com The structural framework of these aryl-pyridazinones, which includes a cyclic carbonyl hydrazide group and an aryl group, shares similarities with the well-known anti-TB drug isoniazid (B1672263). researchgate.net The diphenyl ether nucleus is another key scaffold found in various derivatives with anti-TB action. neuroquantology.com The incorporation of pyridazine (B1198779) moieties into a molecule can significantly inhibit M. tuberculosis. neuroquantology.com

Further research has explored hybrid molecules that combine the pyrazine (B50134) scaffold with other moieties known for their antimycobacterial properties. In one such study, six compounds displayed significant activity against M. tuberculosis H37Rv, with MIC values ≤6.25 µg/ml, which is comparable to the standard drug pyrazinamide. nih.gov These findings underscore the potential of pyridazinone-based structures as a foundation for developing new and effective antitubercular agents. neuroquantology.com

Table 1: Antitubercular Activity of Selected Pyridazinone Derivatives against M. tuberculosis H37Rv

Compound IDChemical Name/DescriptionActivityReference
255-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinoneGood antitubercular activity scienceopen.com
21Pyridazinone derivativeSignificant antitubercular action scienceopen.com
22Pyridazinone derivativeSignificant antitubercular action scienceopen.com
29Pyridazinone derivativeSignificant antitubercular action scienceopen.com
33Pyridazinone derivativeSignificant antitubercular action scienceopen.com
8a, 8b, 8c, 8d, 14b, 18Hybrid molecules with pyrazine scaffoldMIC ≤6.25 µg/ml nih.gov

Neurological and Central Nervous System Activities

Pyridazinone derivatives have been extensively investigated for their effects on the central nervous system, demonstrating potential as anticonvulsant, antidepressant, anxiolytic, and cerebroprotective agents. scholarsresearchlibrary.comsarpublication.com

The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. nih.gov Pyridazinone derivatives have shown promise as anticonvulsant agents in various preclinical models. sciensage.inforesearchgate.net The core structure of pyridazinones, featuring a cyclic amide moiety, is considered an important pharmacophore for anticonvulsant activity. sciensage.info

In studies using the maximal electroshock (MES) induced convulsion model, several 6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one and 6-(4-CH3-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives were evaluated. openpharmaceuticalsciencesjournal.com Compounds 3e and 3j from these series exhibited the highest anticonvulsant activities in the MES test. openpharmaceuticalsciencesjournal.com In the isoniazid (INH)-induced convulsion model, all tested compounds showed good anticonvulsant activity, with compounds 3d and 3j demonstrating the maximum effect. openpharmaceuticalsciencesjournal.com Notably, the methyl-substituted derivatives were found to be more active than their chloro-substituted counterparts. openpharmaceuticalsciencesjournal.com These synthesized pyridazinone compounds did not show any neurotoxicity up to a dose of 100 mg/kg. openpharmaceuticalsciencesjournal.com

The structural features of these compounds, including a hydrophobic unit, a hydrogen bonding domain, and an electron-donor group, are believed to contribute to their anticonvulsant effects. sciensage.info

Table 2: Anticonvulsant Activity of Selected Dihydropyridazinone Derivatives

Compound IDChemical SeriesMES Model ActivityINH Model ActivityReference
3e6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-oneHighest ActivityGood Activity openpharmaceuticalsciencesjournal.com
3j6-(4-CH3-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-oneHighest ActivityMaximum Activity openpharmaceuticalsciencesjournal.com
3d6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-oneModerate ActivityMaximum Activity openpharmaceuticalsciencesjournal.com

Some pyridazine derivatives have been evaluated for their potential antidepressant properties in classical psychopharmacological tests. nih.gov For instance, two derivatives, PC4 and PC13, were shown to reduce the duration of immobility in the forced swimming test in mice, a common behavioral assay for antidepressant activity. nih.gov These compounds also antagonized reserpine-induced ptosis, another indicator of potential antidepressant effect. nih.gov

The mechanism of action for the antidepressant effects of some pyridazinone derivatives may involve the inhibition of monoamine oxidase (MAO) enzymes. nih.govresearchgate.net MAO inhibitors are a known class of antidepressant drugs. benthamdirect.com Several studies have focused on developing pyridazinone derivatives as selective MAO-B inhibitors. nih.govresearchgate.netmdpi.com In one study, a series of sixteen compounds were synthesized and evaluated, with most showing potent and highly selective MAO-B inhibition. nih.gov Compound TR16 was the most potent MAO-B inhibitor with an IC50 value of 0.17 μM, followed by TR2 with an IC50 of 0.27 μM. nih.govnih.gov Both compounds were found to be reversible and competitive inhibitors of MAO-B. researchgate.netnih.govmdpi.com The para-chloro substituent in these compounds was found to increase their MAO-B inhibitory activity. nih.govnih.gov

Table 3: MAO-B Inhibitory Activity of Selected Pyridazinone Derivatives

Compound IDMAO-B IC50 (µM)Selectivity Index (MAO-B vs MAO-A)Inhibition TypeReference
TR160.17>235.29Reversible, Competitive nih.govresearchgate.netnih.gov
TR20.2784.96Reversible, Competitive nih.govresearchgate.netnih.gov
T60.013120.8Reversible, Competitive mdpi.com
T30.039107.4Reversible, Competitive mdpi.com

The broad pharmacological profile of pyridazinone derivatives includes potential anxiolytic activity. researchgate.netsarpublication.com While specific preclinical models and detailed findings on anxiolytic effects are less extensively documented in the provided context compared to other CNS activities, the general classification of pyridazinones as possessing anxiolytic potential suggests they are a subject of interest in this therapeutic area. sarpublication.com

The neuroprotective effects of pyridazine derivatives have been explored, particularly through the modulation of excitatory amino acid transporters. nih.gov One study focused on the synthesis of novel activators of the excitatory amino acid transporter 2 (EAAT2). nih.gov The pharmacological activation of EAAT2 is considered a valuable strategy for providing neuronal protection. nih.gov

In this research, a series of novel pyridazine derivatives were synthesized and evaluated as EAAT2 activators. nih.gov Among them, compound 4f demonstrated a superior antihypersensitive profile in a rat model of oxaliplatin-induced neuropathic pain, indicating its potential for neuroprotection and relief from neuropathic pain. nih.gov The development of such compounds highlights a promising avenue for cerebroprotective therapies. nih.gov

Cardiovascular System Modulation

Pyridazinone and dihydropyridazinone derivatives have been widely recognized for their significant activities on the cardiovascular system, acting as both cardiotonic and vasodilating agents. sarpublication.comconsensus.appresearchgate.net

A number of 4,5-dihydro-3(2H)pyridazinones have been developed as potent positive inotropes. nih.gov For example, 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) and its 5-methyl analog showed extremely potent positive inotropic activity combined with vasodilating properties. nih.gov In a series of 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one cardiotonics, an inverse relationship was observed between the size of a spirocycloalkyl ring at the 3-position of the indolone and inotropic potency. nih.gov The most potent compound in this series was 5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one. nih.gov Another potent oral inotrope, 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115), was found to be highly potent and long-acting. nih.gov

The vasodilatory effects of pyridazinone derivatives have also been a key area of investigation. nih.govnih.govdntb.gov.ua Several synthesized compounds showed moderate to potent vasorelaxant activity, with some being more potent than the standard drug hydralazine. nih.govnih.gov The mechanism for the cardiotonic effects of some of these compounds is believed to be the selective inhibition of cAMP phosphodiesterase III. nih.govnih.gov

Table 4: Cardiovascular Activity of Selected Dihydropyridazinone Derivatives

CompoundPrimary ActivityMechanism of Action (if known)Reference
MCI-154Positive Inotropy, Vasodilation- nih.gov
5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-onePositive InotropyInhibition of cAMP phosphodiesterase nih.gov
LY195115Positive Inotropy- nih.gov
6-phenylpyridazin-3(2H)-one derivativesVasodilation- nih.gov
6-[4-(2,6-disubstituted-quinolin-4-ylamino)phenyl]-4,5-dihydropyridazin-3(2H)-onesVasodilationInhibition of cAMP phosphodiesterase III nih.gov

Inodilator Effects

The term "inodilator" characterizes therapeutic agents that exhibit both positive inotropic (contractility-enhancing) and vasodilatory properties. nih.govnih.gov This dual mechanism is particularly beneficial in the management of heart failure, where both impaired cardiac output and increased peripheral resistance are key pathological features. nih.gov Dihydropyridazinone derivatives, among other chemical classes like bipyridines and imidazolones, have been identified as phosphodiesterase (PDE) inhibitors, which is a primary mechanism contributing to their inodilator effects. nih.gov By inhibiting PDE, these compounds prevent the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular calcium levels in cardiomyocytes and subsequent enhancement of myocardial contractility. nih.gov Simultaneously, the increase in cAMP in vascular smooth muscle cells promotes relaxation and vasodilation.

Vasorelaxant Properties

The vasorelaxant effects of dihydropyridazinone derivatives have been demonstrated in various preclinical models. These compounds induce relaxation of vascular smooth muscles, contributing to their potential as antihypertensive agents. nih.gov Studies on isolated rat thoracic aorta have shown that novel pyridazin-3-one derivatives can elicit potent vasorelaxation, in some cases superior to standard drugs like hydralazine. nih.govrsc.org For instance, certain 6-phenyl-3-pyridazinone derivatives displayed potent vasorelaxant activity with EC50 values ranging from 0.02916 to 1.907 µM. nih.gov Another study reported two series of pyridazin-3-one derivatives exhibiting a strong range of activity, with EC50 values between 0.0025 and 2.9480 μM. rsc.org The mechanism underlying this vasorelaxation is linked to the modulation of nitric oxide synthase (eNOS) and subsequent increases in nitric oxide (NO) content in the aorta. rsc.org

Table 1: In Vitro Vasorelaxant Activity of Dihydropyridazinone Derivatives

Compound Series EC50 Range (µM) Reference Compound(s) Reference EC50 (µM) Animal Model
6-phenyl-3-pyridazinones 0.02916–1.907 Hydralazine, Nitroglycerin 18.21, 0.1824 Isolated rat thoracic aorta
Pyridazin-3-one series 4a–l 0.0117–2.2680 Hydralazine, Nitroglycerin 18.21, 0.1824 Isolated pre-contracted rat thoracic aorta

Cardiotonic Actions

The cardiotonic, or positive inotropic, effects of dihydropyridazinone derivatives are a significant area of their preclinical investigation. These compounds enhance myocardial contraction, which is a crucial therapeutic goal in conditions like congestive heart failure. nih.gov The discovery of N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide as a potent positive inotrope in dogs spurred the development of several analogues. nih.gov Subsequent research led to the synthesis of compounds like 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one and its geminal dimethyl analogue, which demonstrated significant oral inotropic activity and a prolonged duration of action in conscious dogs. nih.gov

Table 2: Inotropic Activity of Dihydropyridazinone Derivatives in Dogs

Compound Administration Route Inotropic ED50 (µg/kg) Animal Model
1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (16) Intravenous 24 Pentobarbital-anesthetized dogs
1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (16) Oral 400 Conscious dogs
1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (20) Intravenous 6.8 Pentobarbital-anesthetized dogs
1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (20) Oral 25 Conscious dogs
Quinolin-2-one analogue (32) Intravenous 3.3 Pentobarbital-anesthetized dogs

Antiplatelet Aggregation Activities

Several dihydropyridazinone derivatives have been shown to inhibit platelet aggregation, a key process in the formation of thrombi. This activity suggests their potential utility in the prevention and treatment of thromboembolic disorders. The antiplatelet effects are often evaluated against aggregation induced by agents like arachidonic acid and ADP. While specific IC50 values for dihydropyridazinone derivatives are not detailed in the provided search results, the general class of pyridazinone and its derivatives are noted for these properties. For context, other heterocyclic compounds have been evaluated, with some 2-aminopyrimidine (B69317) derivatives showing IC50 values against arachidonic acid-induced aggregation ranging from 36.75 to 192 µM in human plasma. nih.gov Thienopyridine derivatives like ticlopidine (B1205844) and clopidogrel (B1663587) are well-known antiplatelet drugs that act as non-competitive antagonists of the platelet adenosine diphosphate (B83284) receptor, P2Y12. nih.gov

Antihypertensive Potentials

The antihypertensive effects of dihydropyridazinone derivatives are a direct consequence of their vasorelaxant properties. Preclinical studies in various animal models of hypertension have confirmed their ability to lower blood pressure. nih.gov For instance, novel dihydropyridine (B1217469) derivatives, mebudipine (B26035) and dibudipine, significantly reduced systolic blood pressure in hypertensive rats. nih.gov These studies often employ models such as the two-kidney one-clip (2K1C) Goldblatt hypertension model, chronic renal hypertension models, and spontaneously hypertensive rats (SHR) to induce and evaluate hypertension. nih.govijprajournal.comslideshare.net The antihypertensive activity of a 3-hydrazinopyridazine derivative, ISF 2123, has also been demonstrated in rats, cats, and dogs, affecting both blood pressure and hemodynamics. nih.gov

Table 3: Preclinical Models for Evaluating Antihypertensive Potentials

Animal Model Method of Induction Key Characteristics
Two-Kidney One-Clip (2K1C) Rat Constriction of one renal artery, leaving the other kidney untouched. Mimics renovascular hypertension.
Chronic Renal Hypertension (1K1C) Rat Removal of one kidney and constriction of the remaining renal artery. Induces a volume-dependent form of hypertension.
Deoxycorticosterone Acetate (DOCA)-Salt Rat Unilateral nephrectomy, implantation of a DOCA pellet, and high-salt diet. A model of mineralocorticoid-induced, salt-sensitive hypertension. ijprajournal.com
Spontaneously Hypertensive Rat (SHR) Selective breeding. Genetically predisposed to develop hypertension, serving as a model for essential hypertension.

Anti-inflammatory and Analgesic Effects

Pyridazinone and its derivatives have demonstrated significant anti-inflammatory and analgesic activities in various in vivo models. researchgate.netnih.gov These effects are often evaluated using standard assays such as the carrageenan-induced hind paw edema test for inflammation and the p-benzoquinone-induced writhing test for analgesia. researchgate.net Some pyridazinone derivatives have shown potency greater than that of commercial drugs like aminopyrine, phenylbutazone, and mefenamic acid. nih.gov The anti-inflammatory mechanism of some derivatives is attributed to the inhibition of cyclooxygenase-2 (COX-2), similar to nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The pyridazinone scaffold is considered a promising structure for the development of novel anti-inflammatory agents with potentially fewer gastrointestinal side effects compared to traditional NSAIDs. researchgate.netnih.gov

Endocrine System Modulation

Based on the conducted searches, there is no specific information available regarding the modulation of the endocrine system by dihydropyridazinone derivatives. The existing literature on endocrine modulation by chemical compounds tends to focus on broad classes of environmental agents known as endocrine-disrupting chemicals (EDCs), which can interfere with the synthesis, secretion, transport, and action of natural hormones. frontiersin.orgnih.gov These chemicals, such as certain pesticides and industrial compounds, have been shown to interact with various endocrine pathways, including the hypothalamus-pituitary-gonadal axis and steroidogenesis. frontiersin.orgnih.govdntb.gov.ua However, specific studies detailing the effects of dihydropyridazinone derivatives on endocrine glands or hormone levels were not identified.

Thyroid Hormone Receptor Beta (THR-β) Agonism

Dihydropyridazinone derivatives have emerged as a significant class of compounds demonstrating agonistic activity towards the thyroid hormone receptor beta (THR-β). The therapeutic potential of THR-β agonists lies in their ability to mimic the beneficial effects of thyroid hormone on lipid metabolism, which are primarily mediated through this receptor subtype found in the liver.

One of the most promising developments in this area is the discovery of MGL-3196, a pyridazinone derivative that has shown potent and selective THR-β agonism. Research has focused on optimizing the pyridazinone series to enhance both potency and selectivity. The addition of a cyanoazauracil substituent to the pyridazinone core structure was a key modification that led to the development of MGL-3196. This compound has demonstrated significant efficacy in preclinical models, highlighting the potential of the dihydropyridazinone scaffold in designing effective THR-β agonists for conditions such as dyslipidemia.

Selectivity against Thyroid Hormone Receptor Alpha (THR-α)

A critical aspect of the therapeutic viability of THR-β agonists is their selectivity over the thyroid hormone receptor alpha (THR-α). While THR-β activation in the liver is associated with beneficial metabolic effects, THR-α is predominantly linked to adverse effects on the heart and other tissues. Therefore, achieving high selectivity for THR-β is a primary objective in the development of thyromimetic drugs.

The pyridazinone derivative MGL-3196 has exhibited remarkable selectivity in this regard. In functional assays, MGL-3196 was found to be 28-fold more selective for THR-β over THR-α nih.gov. This high degree of selectivity is a crucial feature, as it suggests a reduced likelihood of off-target effects mediated by THR-α activation. Preclinical studies in a rat heart model further supported the safety profile of MGL-3196, showing no adverse cardiac effects at therapeutic doses nih.gov. This selectivity underscores the potential of the dihydropyridazinone scaffold in developing safer thyromimetic agents.

Other Biological Activities

Beyond their effects on thyroid hormone receptors, dihydropyridazinone derivatives have been investigated for a range of other biological activities, demonstrating the versatility of this chemical scaffold.

Antidiabetic Activity (e.g., α-amylase inhibition)

While research into the antidiabetic properties of dihydropyridazinone derivatives is an emerging field, the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase is a key therapeutic strategy for managing type 2 diabetes. The inhibition of this enzyme slows the digestion of carbohydrates, leading to a reduction in postprandial glucose levels. Although direct and extensive studies on this compound and its close derivatives as α-amylase inhibitors are limited, the broader class of nitrogen-containing heterocyclic compounds has shown promise in this area. Further investigation is warranted to fully elucidate the potential of dihydropyridazinone derivatives as α-amylase inhibitors and their utility in the management of diabetes.

Anti-HIV-1 Activity

The global health challenge posed by the human immunodeficiency virus (HIV) has driven extensive research into novel antiviral agents. Within this context, certain dihydropyridazinone-related structures have been explored for their potential to inhibit HIV-1. Specifically, dipyridodiazepinone derivatives, which share structural similarities with the dihydropyridazinone core, have been synthesized and evaluated for their anti-HIV-1 reverse transcriptase (RT) activity.

In one study, a series of ten dipyridodiazepinone derivatives were tested against both wild-type and mutant strains of HIV-1 RT. Two of these compounds were identified as promising inhibitors of the enzyme nih.gov. A preliminary structure-activity relationship (SAR) study indicated that a methyl group at the R1 position and a free N-H group in the amide portion of the molecule were important for potent activity, suggesting a strong interaction with the amino acid residues in the RT enzyme nih.gov. These findings highlight the potential of scaffolds related to dihydropyridazinones in the development of new anti-HIV-1 agents.

Agrochemical Applications (e.g., Pesticides)

The pyridazinone and dihydropyridazinone chemical frameworks have been utilized in the development of agrochemicals. Patents have been filed for pyridazinone derivatives for their use in agricultural compositions, including for the treatment of seeds and plants. These compounds have been investigated for their fungicidal and insecticidal properties. The versatility of the pyridazinone ring allows for various substitutions, leading to the development of compounds with specific activities against different pests and pathogens. This application underscores the broad utility of the dihydropyridazinone scaffold beyond the pharmaceutical realm.

Immunomodulatory Potentials (e.g., Macrophage activity)

The inflammatory response is a complex process involving various immune cells, with macrophages playing a central role. The modulation of macrophage activity is a key target for the development of anti-inflammatory therapies. Pyridazinone derivatives have been investigated for their potential to modulate the inflammatory response in macrophages.

A study investigating the anti-inflammatory potential of various pyridazinone and related derivatives found that a significant number of these compounds exhibited anti-inflammatory activity by inhibiting the lipopolysaccharide (LPS)-induced NF-κB activity in human monocytic cells nih.gov. The most potent of these compounds were also found to inhibit the production of the pro-inflammatory cytokine IL-6 by monocytes/macrophages, further supporting their anti-inflammatory potential nih.gov. These findings suggest that the dihydropyridazinone scaffold could be a valuable starting point for the development of novel immunomodulatory agents that target macrophage-mediated inflammation.

Diuretic Properties of Dihydropyridazinone Derivatives Remain an Area for Further Exploration

While the dihydropyridazinone core is a recognized pharmacophore in medicinal chemistry, leading to the development of compounds with a range of biological activities, its potential as a diuretic agent is not extensively documented in publicly available preclinical research. Investigations into the broader class of pyridazinone and dihydropyridazinone derivatives have occasionally touched upon diuretic effects, often as a secondary observation to other primary pharmacological targets such as antihypertensive or cardiotonic activities. However, specific and detailed preclinical investigations focusing solely on the diuretic properties of compounds like this compound are not readily found in the scientific literature.

Preclinical Investigations of Related Structures

Research into structurally related heterocyclic compounds has suggested that the pyridazinone scaffold could, in principle, contribute to diuretic activity. For instance, studies on certain fused pyridazinone systems, such as pyrimidopyridazines and pyridopyridazines, have indicated potent diuretic and natriuretic effects in animal models. In one such study, several compounds from these series were found to be as potent as the thiazide diuretic hydrochlorothiazide (B1673439) in saline-loaded rats. Specifically, 2-phenyl-5,8-dimorpholinopyrimido[4,5-d]-pyridazine (DS-210) and 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine (DS-511) were identified as particularly active and selected for more detailed evaluation.

Furthermore, research on 3-hydrazino-5,6-dihydrobenzo[h]cinnoline derivatives, which are structurally related to dihydropyridazinones, has also included the evaluation of their diuretic activities. These studies typically involve measuring urinary volume as well as sodium and potassium excretion to assess the diuretic and electrolyte-sparing or -wasting profiles of the synthesized compounds.

In a study focused on the synthesis of 6,7-disubstituted 1(2H)- and 3,4-dihydro-1(2H)-phthalazinones, which can be considered benzo-fused dihydropyridazinones, preliminary screening in rats revealed that some of the synthesized compounds exhibited diuretic and saluretic activity comparable to chlorothiazide (B1668834). Notably, these compounds were reported to have more favorable Na+/K+ ratios than both chlorothiazide and furosemide, suggesting a potential for potassium-sparing effects.

Lack of Specific Data for this compound

Despite these indications from related chemical series, there is a conspicuous absence of dedicated preclinical studies on the diuretic properties of this compound. The available scientific literature primarily focuses on other potential therapeutic applications of dihydropyridazinone derivatives. Consequently, no data tables detailing specific research findings on the diuretic effects, such as changes in urine volume, electrolyte excretion (natriuresis, kaliuresis), or the mechanism of action for this compound or its closely related analogs, can be provided at this time. The diuretic potential of this specific chemical entity remains a subject for future investigation.

Structure Activity Relationship Sar Studies of Dihydropyridazinone Scaffolds

Influence of Substituent Groups on Biological Activities (e.g., Electron-Withdrawing Groups on Phenyl Rings)

The introduction of different substituent groups onto the dihydropyridazinone framework, particularly on appended phenyl rings, significantly modulates the biological activity. The electronic properties of these substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), play a pivotal role in the molecule's interaction with its biological target.

In a series of thieno[2,3-b]pyridine (B153569) derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, the electronic properties of substituents on a phenylacetamide moiety were systematically studied. mdpi.com Compounds bearing a strong electron-withdrawing cyano (-CN) group demonstrated a significant decrease in FOXM1 expression, while those with other groups like trifluoromethyl (-CF3) or methyl (-CH3) were inactive. mdpi.com The electron-withdrawing effect of the -CN group, combined with the inductive effect of a halogen atom, altered the electron density of the phenyl ring, forcing it into a binding pose different from the parent compound but favorable for inhibition. mdpi.com

The table below summarizes the influence of various substituent groups on the biological activity of dihydropyridazinone-related scaffolds.

Scaffold/TargetSubstituent GroupElectronic NatureObserved Effect on Biological Activity
Thieno[2,3-b]pyridines (FOXM1 Inhibitors)Cyano (-CN)Electron-WithdrawingDecreased FOXM1 expression mdpi.com
Thieno[2,3-b]pyridines (FOXM1 Inhibitors)Nitro (-NO2)Electron-WithdrawingInactive mdpi.com
Thieno[2,3-b]pyridines (FOXM1 Inhibitors)Methyl (-CH3)Electron-DonatingInactive mdpi.com
2-Aryl-2-fluoro-cyclopropylamines (MAO Inhibitors)Chloro (-Cl), Fluoro (-F)Electron-WithdrawingIncreased potency of MAO-A inhibition nih.gov
2-Aryl-2-fluoro-cyclopropylamines (MAO Inhibitors)Methyl (-CH3), Methoxy (-OCH3)Electron-DonatingNo significant influence on MAO-A inhibition nih.gov

Positional Effects of Substituents on Pharmacological Profiles

SAR studies on pyridazinone derivatives as phosphodiesterase 3A (PDE3A) inhibitors have highlighted the importance of substituent positioning. nih.gov The orientation of various moieties and their ability to form key interactions, such as hydrogen bonds with catalytic amino acid residues within the PDE3A active site, are dictated by their placement on the core structure. nih.gov For example, within a series of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones developed as inodilating agents, the substitution pattern on the 6-phenyl ring was found to be a key determinant of activity. esmed.org

Similarly, research into anti-inflammatory pyridazinones has shown that the placement of functional groups can influence efficacy. Vicinally disubstituted pyridazinones have been identified as selective COX-2 inhibitors. sarpublication.com The specific arrangement of these two adjacent substituents is crucial for achieving selectivity for the COX-2 isozyme over COX-1.

The following table illustrates how positional changes of substituents can impact the pharmacological activity of dihydropyridazinone derivatives.

Compound SeriesSubstituent PositionPharmacological Target/ActivityImpact of Positional Change
6-Phenyl-dihydropyridazinonesC6-phenyl ringInodilating agentsSubstitution pattern is a key determinant of activity esmed.org
Vicinally disubstituted pyridazinonesAdjacent positions on the pyridazinone ringCOX-2 InhibitionCrucial for selectivity over COX-1 sarpublication.com
Pyridazinone-pyrazolopyridine scaffoldSubstitution at the pyridazine (B1198779) protonated NHPDE3A InhibitionAlters interaction with the active site nih.gov

Core Structural Modifications and their Impact on Target Engagement and Efficacy

Modifying the core dihydropyridazinone scaffold itself is a key strategy for optimizing pharmacological properties. These modifications can include ring fusion, isosteric replacement of the benzene (B151609) nucleus with other rings, or altering the core heterocyclic structure, which can profoundly impact target engagement, selectivity, and efficacy.

For instance, in the development of PDE inhibitors, moving from a simple pyridazinone to a fused bicyclic heteroaromatic system can significantly alter potency and selectivity. nih.gov Studies comparing pyridazinone and pyrazolone (B3327878) rings as PDE3A inhibitors revealed that even a small change, like replacing the pyridazinone with a smaller pyrazolone ring, resulted in a different orientation within the enzyme's binding site. nih.gov Furthermore, creating more complex structures, such as a pyridazinone-pyrazolopyridine scaffold with an additional distal pyridazinone, led to the most active PDE3A inhibitors in one study, demonstrating the benefit of core elaboration. nih.gov

The isosteric replacement of a benzene ring with a pyridine (B92270) ring is another common modification. mdpi.com This can have important effects on biological activity by altering properties like basicity, hydrogen bonding capacity, and dipole moment, which influences molecular recognition. blumberginstitute.orgmdpi.com Similarly, the development of cardiotonic agents based on 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones shows how attaching another heterocyclic ring system (imidazole) to the core structure via a phenyl linker creates a new class of potent positive inotropic agents. acs.org

The table below provides examples of core structural modifications and their resulting impact on biological activity.

Original ScaffoldCore ModificationResulting ScaffoldImpact on Target Engagement and Efficacy
PyridazinoneRing fusionFused bicyclic heteroaromatic pyridazinoneCan enhance potency and selectivity for PDE4 sarpublication.com
PyridazinoneReplacement with a smaller ringPyrazoloneFlipped orientation in the PDE3A binding site nih.gov
Pyridazinone-pyrazolopyridineAddition of a distal pyridazinoneLinked bi-pyridazinone scaffoldResulted in the most active PDE3A inhibitors in the series nih.gov
Dihydro-benzotriazineIsosteric replacement of benzene with pyridineDihydro-pyridotriazineCan have important effects on biological activity mdpi.com
DihydropyridazinoneAddition of an imidazole-phenyl moiety at C64,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinoneCreation of a new class of potent positive inotropic agents acs.org

Advanced Analytical Techniques for Dihydropyridazinone Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and performing quantitative analysis of dihydropyridazinone derivatives. The technique separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a polar compound like 5,6-Dihydropyridazin-4-ol, reversed-phase HPLC is a commonly employed mode.

Method development in HPLC for dihydropyridazinones involves the careful selection of the stationary phase, mobile phase composition, and detector. A typical setup would utilize a C18 column, which has a nonpolar stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a pH modifier like formic acid or a buffer to ensure consistent ionization of the analyte and achieve better peak shape. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to effectively separate compounds with a range of polarities.

The purity of a this compound sample can be determined by analyzing its chromatogram. The area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram. Quantitative analysis is typically performed using a calibration curve, which is constructed by plotting the peak areas of known concentrations of a reference standard against their corresponding concentrations. Ultraviolet (UV) detection is commonly used, with the wavelength set to the absorbance maximum of the dihydropyridazinone chromophore.

Table 1: Illustrative HPLC Method Parameters for Dihydropyridazinone Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

After chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like dihydropyridazinones, as it typically produces the protonated molecular ion [M+H]⁺.

In tandem mass spectrometry (MS/MS), the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process provides a unique fragmentation pattern that serves as a highly specific fingerprint for the compound, enabling its unambiguous identification and quantification even at very low levels. The fragmentation of dihydropyridines often involves the loss of small neutral molecules. researchgate.net

The development of an LC-MS/MS method requires optimization of both the chromatographic conditions to separate the analyte from matrix interferences and the mass spectrometric parameters (e.g., ionization source settings, collision energy) to achieve the desired sensitivity and specificity. libretexts.org This technique is particularly valuable for pharmacokinetic studies and metabolite identification. dntb.gov.ua

Table 2: Representative LC-MS/MS Parameters for Dihydropyridazinone Detection

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ion (Q3) Specific fragment ions
Collision Energy Optimized for maximum fragment intensity
Drying Gas Temperature 350 °C
Nebulizer Pressure 45 psi

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. acs.org For a polar and potentially thermally labile compound like this compound, direct analysis by GC-MS might be challenging due to its low volatility and potential for degradation in the hot injector.

To overcome these limitations, derivatization is often employed. The hydroxyl group of this compound can be converted into a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, through a reaction with a silylating agent. This derivatized compound can then be readily analyzed by GC-MS.

In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a hard ionization technique that causes extensive fragmentation, providing a detailed mass spectrum that can be used for structural elucidation and library matching. mdpi.com

Table 3: General GC-MS Conditions for the Analysis of Derivatized N-Heterocycles

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 50-500 amu

Spectroscopic Techniques for Quality Control and Identity Confirmation

Spectroscopic techniques are vital for confirming the identity and elucidating the structure of newly synthesized dihydropyridazinone compounds. These methods provide information about the compound's functional groups, connectivity of atoms, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound would show characteristic signals for the protons in the molecule. The protons on the dihydropyridazinone ring would likely appear as multiplets in the aliphatic region. The chemical shifts and coupling patterns of these protons provide valuable information about their connectivity and stereochemistry.

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the pyridazinone ring would resonate at a characteristic downfield chemical shift. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Dihydropyridazinone Skeleton

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
CH₂ (C5)~2.5 - 3.0Multiplet
CH₂ (C6)~3.0 - 3.5Multiplet
NHVariableBroad Singlet
¹³C NMR
C=O (C4)~160 - 170
C=N (C3)~140 - 150
CH₂ (C5)~20 - 30
CH₂ (C6)~30 - 40

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch, the C=O (amide) stretch, and the C=N stretch of the dihydropyridazinone ring. researchgate.netnih.gov

Table 5: Characteristic IR Absorption Frequencies for Dihydropyridazinone Functional Groups

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (sp³)2850 - 3000Medium
C=O Stretch (Amide)1640 - 1680Strong
C=N Stretch1590 - 1620Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the C=N-N=C system in pyridazinone derivatives. The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) corresponding to π → π* and n → π* transitions within the heterocyclic ring. researchgate.netresearchgate.net The position and intensity of these absorptions can be influenced by the solvent and substituents on the ring. nih.gov

Future Directions and Research Gaps in 5,6 Dihydropyridazin 4 Ol Research

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic methodologies is crucial for the exploration of chemical space and the generation of diverse compound libraries. While several methods for the synthesis of the pyridazin-3(2H)-one moiety exist, often involving the reaction of dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives, there is a continuous need for innovation. nih.gov

Future research should focus on the development of novel synthetic routes that offer advantages such as:

Improved Efficiency: Higher yields and shorter reaction times.

Greater Versatility: Tolerance of a wider range of functional groups to allow for the synthesis of more complex analogues.

Stereoselectivity: Control over the stereochemistry of substituents, which is often crucial for biological activity.

Green Chemistry: Utilization of more environmentally benign reagents and solvents.

Recent advancements have included innovative one-pot processes and the use of new catalytic systems. nih.gov For instance, the Suzuki-Miyaura cross-coupling reaction has been employed for the synthesis of 5,6-disubstituted pyridazin-3(2H)-one derivatives. nih.gov The exploration of multicomponent reactions and flow chemistry approaches could also provide new avenues for the efficient synthesis of these compounds.

Synthetic ApproachStarting MaterialsKey Features
Classical CyclocondensationFuranones, diketones, ketoacids, or ketoesters with hydrazine hydrate (B1144303)Well-established, but can have limitations in substrate scope. nih.gov
Suzuki-Miyaura Cross-CouplingDihalogenated pyridazinone core and boronic acidsAllows for the introduction of diverse aryl or heteroaryl substituents. nih.gov
Domino ReactionsReadily available starting materialsEnables the rapid construction of complex molecular architectures in a single step. nih.gov

Deeper Mechanistic Elucidation of Biological Activities at Molecular and Cellular Levels

Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects. nih.govsarpublication.com However, for many of these activities, the precise molecular and cellular mechanisms of action remain to be fully elucidated. A deeper understanding of these mechanisms is essential for the rational design of more effective and safer drugs.

Future research efforts should be directed towards:

Target Identification and Validation: Identifying the specific protein targets (e.g., enzymes, receptors) with which these compounds interact.

Pathway Analysis: Elucidating the downstream signaling pathways that are modulated by the interaction of the compound with its target.

Structural Biology: Determining the three-dimensional structures of compound-target complexes to understand the molecular basis of their interaction.

Cellular Assays: Utilizing a range of cell-based assays to probe the effects of these compounds on cellular processes such as proliferation, apoptosis, and inflammation.

For example, some pyridazinone derivatives have been shown to act as inhibitors of enzymes like cyclooxygenase (COX) and phosphodiesterase (PDE), but the selectivity and off-target effects of many of these compounds are not well characterized. nih.govtandfonline.com

Design and Synthesis of Highly Selective and Potent Dihydropyridazinone Analogues

The development of analogues with improved potency and selectivity is a key objective in drug discovery. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. eurekalert.org

Future work in this area should focus on:

Systematic SAR Studies: Synthesizing and testing a wide range of analogues with systematic variations at different positions of the dihydropyridazinone ring.

Scaffold Hopping and Bioisosteric Replacement: Replacing the core pyridazinone scaffold or key functional groups with other chemical moieties to explore new chemical space and improve properties. nih.gov

Conformationally Restricted Analogues: Designing and synthesizing analogues with reduced conformational flexibility to enhance binding to the target and improve selectivity. nih.gov

For example, the design of 5,6-disubstituted pyridazin-3(2H)-one derivatives as conformationally constrained analogues of Combretastatin A-4 aimed to overcome the issue of isomerization to the inactive trans-form. nih.gov

Design StrategyRationaleExample Application
Systematic SARTo identify key structural features required for activity.Modification of substituents at the N-2, C-4, C-5, and C-6 positions of the pyridazinone ring. nih.gov
Scaffold HoppingTo discover novel chemical scaffolds with similar biological activity but different physicochemical properties.Replacing the pyridazinone ring with other heterocycles like pyridine (B92270) or imidazole. nih.gov
Conformational RestrictionTo lock the molecule in its bioactive conformation, potentially increasing potency and selectivity.Replacing a flexible double bond with a rigid heterocyclic ring. nih.gov

Investigation of Untapped Therapeutic Applications

The broad range of biological activities exhibited by pyridazinone derivatives suggests that their therapeutic potential may extend beyond the currently explored areas. eurekalert.orgnih.gov There is an opportunity to investigate the efficacy of these compounds in other disease contexts.

Future research could explore:

Drug Repurposing: Screening existing libraries of pyridazinone derivatives for activity against new therapeutic targets or in new disease models.

Neurodegenerative Diseases: Given their anti-inflammatory and antioxidant properties, these compounds could be investigated for their potential in treating diseases like Alzheimer's and Parkinson's.

Infectious Diseases: The antimicrobial activity of some pyridazinone derivatives warrants further investigation, particularly in the context of rising antibiotic resistance.

Rare Diseases: Exploring the potential of these compounds for the treatment of orphan and neglected diseases.

The concept of "reverse cardio-oncology," where drugs are sought for their dual activity in treating both cardiovascular diseases and cancer, presents an interesting avenue for pyridazinone derivatives, as many patients with hypertension are more prone to cancer. nih.govtandfonline.com

Advanced Computational Modeling for Drug Discovery and Development

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering the potential to accelerate the process and reduce costs. beilstein-journals.orgnih.gov The application of advanced computational methods to the study of 5,6-dihydropyridazin-4-ol and its analogues can provide valuable insights and guide experimental work.

Future applications of computational modeling in this area include:

Virtual Screening: Using computational methods to screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target.

Molecular Docking: Predicting the binding mode and affinity of a compound to its target protein, which can aid in understanding the mechanism of action and in the design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a compound to its biological activity, which can be used to predict the activity of new compounds. nih.gov

Molecular Dynamics Simulations: Simulating the dynamic behavior of a compound and its target over time to gain a deeper understanding of their interaction. beilstein-journals.org

ADME/Tox Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity of compounds, which can help to identify promising drug candidates early in the discovery process.

Several computational models, such as the van't Hoff, Apelblat, and Jouyban-Acree models, have been successfully used to represent the solubility of pyridazinone derivatives. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 5,6-Dihydropyridazin-4-ol, and how can reaction conditions be optimized?

A common method involves refluxing precursor compounds in ethanol to facilitate cyclization. For example, analogous dihydropyridazinone derivatives are synthesized by heating intermediates (e.g., hydrazines with diketones) under reflux for 2–6 hours, followed by recrystallization from DMF/ethanol mixtures . Optimization may involve adjusting solvent polarity, temperature, and catalyst use (e.g., acid/base mediators) to improve yield and purity. Characterization via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HPLC-UV (as in pharmaceutical impurity analysis protocols) is critical for validation .

Q. How can researchers address solubility challenges for this compound in biological assays?

Due to its polar structure, solubility in aqueous buffers may require co-solvents like DMSO or ethanol (≤5% v/v). Pre-formulation studies using techniques such as dynamic light scattering (DLS) or phase solubility analysis can identify optimal conditions. Stability in these solvents should be confirmed via accelerated degradation studies (e.g., 40°C/75% RH for 48 hours) to rule out decomposition .

Q. What spectroscopic techniques are most reliable for structural elucidation?

  • NMR : 1H^1 \text{H}-NMR can confirm the presence of NH and OH protons (δ 8–12 ppm), while 13C^{13} \text{C}-NMR identifies carbonyl (C=O) and aromatic carbons.
  • FT-IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) are diagnostic.
  • LC-MS : High-resolution mass spectrometry validates molecular weight and detects impurities .

Advanced Research Questions

Q. How can contradictions in spectral data or crystallographic results be resolved during structural analysis?

Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or polymorphic forms. Strategies include:

  • Variable-temperature NMR to observe dynamic equilibria.
  • X-ray crystallography to resolve absolute configuration.
  • DFT calculations to compare experimental and theoretical spectra .
    For example, conflicting 1H^1 \text{H}-NMR signals in dihydropyridazinones have been attributed to solvent-dependent tautomer populations .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of this compound derivatives?

  • Scaffold diversification : Introduce substituents at positions 3 and 5 to assess electronic/steric effects on bioactivity.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like kinases or GPCRs.
  • In vitro assays : Prioritize derivatives with ≥70% purity in enzyme inhibition or cell viability screens. Reference studies on pyridinone derivatives demonstrate how methylation or halogenation modulates CRF-1 receptor antagonism .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may stem from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies:

  • Standardized protocols : Use WHO-recommended cell lines and controls.
  • Stability profiling : Monitor compound integrity in assay media via LC-MS.
  • Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity in published datasets .

Q. What methodological rigor is required for stability and degradation studies under physiological conditions?

  • Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions.
  • Degradant identification : Use LC-HRMS/MS to characterize byproducts.
  • Storage recommendations : Store at –20°C under inert atmosphere to prevent oxidation, as advised for similar heterocycles .

Methodological Considerations for Data Integrity

Q. How can researchers ensure reproducibility in synthetic and analytical workflows?

  • Triangulation : Validate results using orthogonal techniques (e.g., NMR + IR + X-ray).
  • Batch-to-batch consistency : Implement quality control thresholds (e.g., ≥95% purity by HPLC).
  • Open science practices : Share detailed protocols (e.g., reaction times, solvent grades) in public repositories .

Q. What advanced computational tools are recommended for mechanistic studies?

  • Molecular dynamics (MD) simulations : Model solvation effects on reactivity.
  • QSAR models : Corrogate substituent effects with bioactivity using partial least squares (PLS) regression.
  • In silico toxicity prediction : Use platforms like ProTox-II to prioritize safer derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydropyridazin-4-ol
Reactant of Route 2
5,6-Dihydropyridazin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.